2-methyl-N-[3-(trifluoromethyl)phenyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative characterized by a trifluoromethylphenyl substituent at the N-position and a 1,1,3-trioxo-1λ⁶,2-thiazolidinyl group at the para position of the benzene ring. Sulfonamides are widely studied for their biological and agrochemical applications due to their structural versatility and ability to interact with enzymes or receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazolidinone moiety may confer unique electronic or steric properties .
Properties
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O5S2/c1-11-9-14(22-16(23)7-8-28(22,24)25)5-6-15(11)29(26,27)21-13-4-2-3-12(10-13)17(18,19)20/h2-6,9-10,21H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEWOHCVGBUVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Key Differences :
- The trifluoromethylphenyl group may increase membrane permeability compared to methyl ester derivatives .
Pharmaceutical Sulfonamides ()
- N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide: Synthesized via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride. This compound lacks the thiazolidinone group but shares the sulfonamide linkage.
- 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide : Incorporates a pyrimidinyl-thioxo group, contrasting with the trioxothiazolidinyl system in the target compound.
Key Differences :
- The thiazolidinone-trioxo group in the target compound may enhance anti-inflammatory or antimicrobial activity compared to simpler sulfonamide derivatives.
- The trifluoromethyl group could improve pharmacokinetic properties relative to methyl or thiazolyl substituents .
Data Table: Structural and Functional Comparison
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